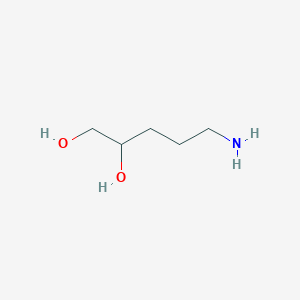

1,2-Pentanediol, 5-amino-

Description

BenchChem offers high-quality 1,2-Pentanediol, 5-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Pentanediol, 5-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

375345-20-3 |

|---|---|

Molecular Formula |

C5H13NO2 |

Molecular Weight |

119.16 g/mol |

IUPAC Name |

5-aminopentane-1,2-diol |

InChI |

InChI=1S/C5H13NO2/c6-3-1-2-5(8)4-7/h5,7-8H,1-4,6H2 |

InChI Key |

OBDADEXGEWOMQI-UHFFFAOYSA-N |

SMILES |

C(CC(CO)O)CN |

Canonical SMILES |

C(CC(CO)O)CN |

Origin of Product |

United States |

Contextualization Within Organic Synthesis and Chemical Diversity

The synthesis of amino alcohols, including 5-aminopentane-1,2-diol, is a focal point in modern organic synthesis, particularly with the increasing emphasis on sustainable and green chemistry. Researchers are exploring various synthetic routes, including biocatalytic and chemocatalytic methods, to produce these compounds from renewable resources.

One promising approach involves the use of biomass-derived intermediates. pnas.orgresearchgate.net For instance, the conversion of biomass-derived aldehydes and diols into amino alcohols is an active area of investigation. rsc.orgrsc.org Enzymatic cascades are being engineered to achieve selective amination of diols, offering a greener alternative to traditional chemical methods that often require harsh conditions and transition metal catalysts. rsc.org These biocatalytic approaches can lead to the synthesis of chiral amino alcohols with high enantioselectivity. rsc.org

Another significant route is the hydrogenation of amino acids. For example, glutamic acid has been successfully hydrogenated to its corresponding aminodiol with high yields using a bimetallic Rh-MoOx/SiO2 catalyst. acs.org This method is notable for its high atom economy, producing only water as a byproduct. acs.org Furthermore, the synthesis of 5-amino-1-pentanol (B144490), a related compound, has been achieved from biomass-derived 2-hydroxytetrahydropyran (B1345630) through reductive amination using nanocatalysts. sciopen.comresearchgate.netacs.orgresearcher.life

The diversity of synthetic strategies highlights the adaptability of organic synthesis in creating valuable chemical entities from various starting materials, including those from renewable feedstocks.

Structural Attributes and Functional Group Opportunities

The core structure of 5-aminopentane-1,2-diol features a five-carbon chain with a primary amino group (-NH2) at the C5 position and two hydroxyl groups (-OH) at the C1 and C2 positions. nih.govepa.gov This arrangement of functional groups imparts the molecule with specific chemical properties and opens up numerous opportunities for further derivatization.

The presence of both amino and hydroxyl groups allows for a wide range of chemical reactions. The amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases. The hydroxyl groups, being at different positions (one primary and one secondary), offer the potential for regioselective reactions. For instance, organocatalysts have been used to achieve catalyst-controlled chemoselective acylation of 2-aminopentane-1,5-diol (B1267231) derivatives, demonstrating the ability to selectively target one hydroxyl group over the other. kyoto-u.ac.jpacs.org

The stereochemistry of these molecules is another critical aspect. The carbon atom bearing the hydroxyl group at the C2 position is a chiral center, leading to the existence of enantiomers. The specific stereoisomeric form can significantly influence the biological activity and synthetic utility of the compound and its derivatives. The synthesis of specific stereoisomers, such as (2R)-2-aminopentane-1,5-diol, is an important focus in synthetic chemistry.

Overview of Research Significance in Modern Chemistry

Conventional Multistep Chemical Synthesis Routes

Traditional organic synthesis provides a foundational toolkit for constructing aminodiols. These routes often involve a sequence of reactions to introduce and modify functional groups, building the carbon skeleton and installing the desired stereocenters.

Achieving stereochemical control is a critical challenge in the synthesis of complex molecules like aminodiols. Stereoselective methods aim to produce a specific stereoisomer from a mixture of possibilities.

A key strategy involves using chiral starting materials from the "chiral pool," such as natural monoterpenes like (-)-perillaldehyde. mdpi.comnih.gov For instance, a library of monoterpene-based 3-amino-1,2-diol regioisomers has been synthesized starting from (-)-8,9-dihydroperillaldehyde. The process involved reductive amination, followed by Boc protection and subsequent dihydroxylation using an osmium tetroxide system to produce a variety of aminodiol diastereoisomers. mdpi.comnih.gov Another approach starts with (-)-8,9-dihydroperillic alcohol, which undergoes an Overman rearrangement to form allylic trichloroacetamides, eventually leading to a mixture of diastereomeric aminodiols after dihydroxylation. mdpi.com

Enzymatic and biocatalytic methods offer high enantioselectivity under mild conditions. For example, engineered ω-transaminases can install an amino group at a specific position with a desired stereochemistry. The synthesis of (2R)-2-aminopentane-1,5-diol, an analogue, has been achieved with over 98% enantiomeric excess by using an ω-transaminase variant to aminate pentane-1,5-diol. Similarly, a two-step biocatalytic synthesis using a transketolase and a transaminase has been employed to produce chiral aminodiols like (2S,3S)-2-aminopentane-1,3-diol. researchgate.netresearchgate.net

When a racemic mixture is produced, chiral resolution techniques can be employed. This can be done through chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, such as (R)-mandelic acid, which can then be separated by crystallization.

A notable example is the synthesis of the Abbott aminodiol, a core unit in renin inhibitors, which demonstrates the synthesis of a triply stereogenic syn,anti-amino diol. koreascience.kr The strategy relies on a chelate-controlled, stereoselective reduction to control the stereochemistry at the newly formed hydroxyl group. koreascience.kr

Table 1: Comparison of Stereoselective Synthesis Methods for Aminodiol Analogues

| Method | Key Reagents/Catalyst | Target Analogue | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|---|

| Asymmetric Dihydroxylation | OsO₄/NMO system | Monoterpene-based 3-amino-1,2-diols | Diastereomeric mixture | 25-48% | mdpi.com |

| Biocatalytic Amination | ω-Transaminase variant | (2R)-2-Aminopentane-1,5-diol | >98% ee | 65% | |

| Catalytic Hydrogenation | Palladium on carbon (Pd/C) | (2R)-2-Aminopentane-1,5-diol | Low | 78% | |

| Chiral Resolution | (R)-Mandelic Acid | (2R)-2-Aminopentane-1,5-diol | High | 92% recovery |

ee = enantiomeric excess

Functional group interconversion (FGI) is the process of converting one functional group into another and is fundamental to multistep synthesis. ic.ac.ukimperial.ac.uk These transformations, which include substitution, addition, elimination, oxidation, and reduction, are essential for creating the desired aminodiol structure from available starting materials. ic.ac.ukimperial.ac.uk

Common FGIs in aminodiol synthesis include:

Reduction of Carbonyls and Nitro Groups: Aldehydes, ketones, and esters can be reduced to alcohols using hydride reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). ic.ac.ukimperial.ac.uk The reduction of a nitro group to a primary amine is a key step in some synthetic routes and can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

Reductive Amination: This powerful reaction converts a carbonyl group into an amine through an intermediate imine. mdpi.comencyclopedia.pub It is a direct method for forming C-N bonds.

Hydroxylation of Alkenes: The conversion of a carbon-carbon double bond into a 1,2-diol is a critical FGI. This is often accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), which typically result in cis-diols. mdpi.comimperial.ac.uk

Nucleophilic Substitution: Halides and sulfonate esters are good leaving groups that can be displaced by nucleophiles to introduce new functional groups. vanderbilt.edu For example, an alcohol can be converted to a sulfonate ester and then displaced by an azide (B81097) ion (N₃⁻), which is subsequently reduced to an amine. vanderbilt.edu

Catalytic Synthesis Pathways

Catalysis offers more efficient and environmentally friendly alternatives to conventional synthesis by enabling reactions with higher atom economy and milder conditions. Both heterogeneous and homogeneous catalysts are employed in the synthesis of 5-aminopentane-1,2-diol and its analogues.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas reaction mixture. This allows for easy separation and recycling of the catalyst. encyclopedia.pubmdpi.com

In the production of amino alcohols, heterogeneous catalysts are widely used for hydrogenation and amination reactions. encyclopedia.pub

Reductive Amination of Alcohols: Supported metal catalysts, including those based on nickel (Ni), cobalt (Co), copper (Cu), iron (Fe), and noble metals like ruthenium (Ru) and palladium (Pd), are effective for the reductive amination of alcohols with ammonia (B1221849). encyclopedia.pub These catalysts facilitate a "hydrogen borrowing" mechanism where the alcohol is first dehydrogenated to an aldehyde, which then reacts with ammonia to form an imine that is subsequently hydrogenated to the primary amine. encyclopedia.pubbeilstein-journals.org

Aminohydroxylation: Osmium-based catalysts supported on materials like hydrotalcite have been developed for the aminohydroxylation of olefins. mdpi.com These heterogeneous systems allow for the direct conversion of alkenes to β-amino alcohols with high conversion and selectivity, while enabling catalyst reuse. mdpi.com

Synthesis from Biomass: A significant application of heterogeneous catalysis is in the conversion of biomass-derived precursors. For instance, Ni-based catalysts supported on alumina (B75360) (Al₂O₃) or mixed metal oxides (e.g., Ni-Mg₃AlOₓ) are highly effective for the synthesis of 5-amino-1-pentanol from 2-hydroxytetrahydropyran (B1345630) (2-HTHP). sciopen.comacs.orgmdpi.com The addition of a second metal, like cobalt, to form a Ni-Co alloy can improve the stability and reusability of the catalyst by preventing the sintering of metal particles. sciopen.comresearchgate.net

Table 2: Performance of Heterogeneous Catalysts in the Synthesis of 5-Amino-1-pentanol (Analogue)

| Catalyst | Precursor | Temperature (°C) | H₂ Pressure (MPa) | Product Yield | Reference |

|---|---|---|---|---|---|

| 40Ni–Mg₃AlOₓ | Dihydropyran / 2-HTHP | 60 | 2 | 85% | acs.org |

| 50Ni-Al₂O₃ | 2-HTHP | 60 | 2 | 91.3% | researchgate.net |

| Ni₂Co₁/Al₂O₃ | 2-HTHP | 60 | - | High stability over 180h | sciopen.com |

Homogeneous catalysts operate in the same phase as the reactants, which can lead to high activity and selectivity. mpg.de

Reductive Amination: Nickel-based homogeneous catalysts, such as a Ni-triphos complex, have been developed for the reductive amination of aldehydes and ketones using ammonia and molecular hydrogen. nih.gov These systems are versatile and can be used to synthesize a wide range of primary amines. nih.gov

C-H Functionalization: Lanthanide-based complexes, like Ln[N(TMS)₂]₃, are active homogeneous catalysts for C-H activation and functionalization, enabling the formation of new carbon-carbon bonds under specific conditions. nsf.gov

Organocatalysis: Small organic molecules can act as catalysts for various transformations. mpg.de For instance, chiral amines can catalyze asymmetric reactions, and chiral Brønsted acids can be used for asymmetric counteranion-directed catalysis. mpg.de This approach has been used for the synthesis of cyclic carbonates from biomass-derived polyols with high stereoselectivity. rsc.org Molybdenum-based catalysts have been designed for the site-selective modification of peptides by engrafting heterocycles, showcasing the potential for highly selective functionalization. nih.gov

The use of renewable biomass as a starting material is a key goal of green chemistry. Several pathways have been developed to synthesize 5-aminopentane-1,2-diol and its analogues from biomass-derived precursors. evitachem.com

A prominent route starts from furfural, a platform chemical produced from lignocellulosic biomass. researchgate.net Furfural can be converted to intermediates like 2-hydroxytetrahydropyran (2-HTHP) or furfurylamine (B118560). sciopen.comresearchgate.net

From 2-HTHP: As detailed in the heterogeneous catalysis section, 2-HTHP can be converted to 5-amino-1-pentanol (5-AP) via reductive amination using catalysts like Ni/Al₂O₃ or Ni-Co/Al₂O₃. sciopen.comresearchgate.netresearcher.life This process is highly efficient and provides a direct link from a bio-based feedstock to a valuable amino alcohol.

From Furfurylamine: An alternative pathway involves the selective hydrogenolysis of furfurylamine, which can also be derived from furfural. researchgate.net Platinum-based catalysts supported on zirconia (Pt/ZrO₂) have shown high efficiency for this transformation, yielding 5-amino-1-pentanol at ambient temperatures. researchgate.net

Biosynthesis: Metabolic engineering offers pathways to produce aminodiols directly in microorganisms. An energy-conserving artificial pathway has been constructed in E. coli to produce 1,5-pentanediol (1,5-PDO) and 5-amino-1-pentanol (5-APO) from lysine. nih.gov By identifying and optimizing the necessary enzymes, including reductases and transaminases, engineered strains have achieved significant product titers. nih.gov Another general biosynthetic route proposes the combination of oxidative and reductive steps starting from amino acids to produce a diverse range of diols. nih.gov

This focus on biomass valorization represents a sustainable and promising future for the production of 5-aminopentane-1,2-diol and other valuable chemicals. sciopen.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Aminopentane-1,2-diol |

| 5-Amino-1-pentanol (5-AP / 5-APO) |

| (-)-Perillaldehyde |

| (-)-8,9-Dihydroperillaldehyde |

| (-)-8,9-Dihydroperillic alcohol |

| (2R)-2-Aminopentane-1,5-diol |

| Pentane-1,5-diol (1,5-PDO) |

| (2S,3S)-2-Aminopentane-1,3-diol |

| Abbott aminodiol |

| (R)-Mandelic acid |

| 2-Hydroxytetrahydropyran (2-HTHP) |

| Furfural |

| Furfurylamine |

Biocatalytic and Chemoenzymatic Synthesis

The synthesis of 5-aminopentane-1,2-diol and its analogues is increasingly benefiting from biocatalytic and chemoenzymatic methods. These approaches utilize the high selectivity of enzymes to create chiral molecules, often under milder and more environmentally friendly conditions than traditional chemical routes. acs.orgsci-hub.se Enzymes can be used in isolated form or within whole microbial cells, enabling the development of engineered pathways and fermentation-based strategies for the production of valuable amino alcohols. researchgate.net

Engineered Enzymatic Pathways for Aminodiol Production

Engineered enzymatic cascades are a powerful strategy for producing complex chiral amino alcohols from simple, often achiral, starting materials. acs.org These multi-step, one-pot syntheses leverage the regio- and stereoselectivity of enzymes to build molecular complexity with high precision. sci-hub.se

A prominent example is the synthesis of (2S,3S)-2-aminopentane-1,3-diol, an analogue of 5-aminopentane-1,2-diol. This process employs a two-step enzymatic cascade. The first step involves an engineered Escherichia coli transketolase (TK), which catalyzes the asymmetric carbon-carbon bond formation between propanal and hydroxypyruvate to produce (3S)-1,3-dihydroxypentan-2-one. acs.orgresearchgate.net In the second step, an ω-transaminase (ω-TAm) from Chromobacterium violaceum is used to convert the keto intermediate into the desired aminodiol, (2S,3S)-2-aminopentane-1,3-diol, by selectively transferring an amine group from a donor like isopropylamine. acs.orged.ac.uk Kinetic studies of this pathway revealed that the transketolase-catalyzed reaction is significantly faster than the subsequent transamination, a challenge that can be addressed by modulating the relative expression levels of the two enzymes in a single host organism. ed.ac.uk

Another innovative approach utilizes a modular polyketide synthase (PKS) platform. biorxiv.org This system provides a designable scaffold for creating various carbon backbones. By integrating a PKS with terminal thioreductases (TRs) and specific transaminases (TAs), a range of amino alcohols can be produced. biorxiv.orgbiorxiv.org For instance, by expressing engineered PKS-TR pathways along with transaminases in a host like Streptomyces albus, different 1-amino-3-alcohols have been successfully synthesized. biorxiv.org This platform's versatility allows for the production of not only straight-chain but also branched-chain amino alcohols by selecting appropriate acyltransferase (AT) domains. biorxiv.orgbiorxiv.org

The direct enzymatic amination of diols is also a viable route. Engineered ω-transaminase variants can stereoselectively install an amine group onto a diol substrate. For the synthesis of (2R)-2-aminopentane-1,5-diol, a related aminodiol, an ω-transaminase catalyzes the amino group transfer from a donor such as L-alanine to the C2 position of pentane-1,5-diol, achieving high enantiomeric excess (>98%) under mild reaction conditions.

| Parameter | Value | Reference |

| Enzyme | ω-Transaminase variant | |

| Cofactor | Pyridoxal-5'-phosphate | |

| Amine Donor | L-Alanine | |

| Temperature | 30°C | |

| Reaction Time | 24 hours | |

| Enantiomeric Excess | >98% |

Table 1. Biocatalytic reaction parameters for the synthesis of (2R)-2-aminopentane-1,5-diol using an engineered ω-transaminase.

Microbial Fermentation Strategies for Bio-based Amino Alcohols

Microbial fermentation offers a platform for producing amino alcohols by harnessing the metabolic machinery of microorganisms. biorxiv.org This approach involves engineering microbes to express the necessary enzymatic pathways, converting renewable feedstocks like glucose into target molecules. biorxiv.orgbiorxiv.org

The production of amino alcohols via engineered PKS platforms has been demonstrated in Streptomyces albus. biorxiv.org In these systems, the host organism is cultivated under specific fermentation conditions to facilitate the expression of the engineered pathway and the subsequent bioconversion. For example, cultivation in R5 medium supplemented with 2% glucose for 7 days has been used for the production of various 1-amino-3-alcohols. biorxiv.org

Another microbial strategy involves the bio-oxidation of N-protected amino-polyols. Microorganisms from the genera Gluconobacter or Corynebacterium can be used to oxidize N-protected 1-amino-1-deoxy-arabinitol to the corresponding N-protected 1-amino-1-deoxy-pentulose. google.com This biotransformation can be carried out using resting cells in a batch or fed-batch process, with the potential for high substrate concentrations. google.com The growth of these microorganisms is typically performed under aerobic conditions, and the enzymatic activity can be induced by sugar alcohols like D-sorbitol. google.com

| Product | Host Organism | Key Enzymes | Substrates/Feedstock | Reference |

| 1-amino-3-alcohols | Streptomyces albus | Polyketide Synthase (PKS), Thioreductase (TR), Transaminase (TA) | Glucose, L-valine | biorxiv.org |

| (2S,3S)-2-aminopentane-1,3-diol | Escherichia coli | Transketolase (TK), Transaminase (TAm) | Propanal, Hydroxypyruvate | acs.orged.ac.uk |

| N-protected 5-amino-5-deoxy-pentulose | Gluconobacter sp. | Oxidoreductases | N-protected 1-amino-1-deoxy-arabinitol | google.com |

Table 2. Examples of microbial fermentation strategies for the production of amino alcohols and their precursors.

Reactions Involving the Primary Amine Functionality

The primary amine group in 5-aminopentane-1,2-diol is a key reactive center, characterized by the lone pair of electrons on the nitrogen atom, which makes it a good nucleophile. savemyexams.com This nucleophilicity drives a variety of chemical transformations.

Nucleophilic Substitutions and Additions

The amine group readily participates in nucleophilic substitution reactions. For instance, it can react with haloalkanes, where the nitrogen atom's lone pair attacks the electron-deficient carbon of the haloalkane, displacing the halide and forming a secondary amine. savemyexams.com This process can continue, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts through successive substitutions. savemyexams.com To favor the formation of the primary amine product, a large excess of the amine nucleophile is typically used. savemyexams.com

The amino group also engages in nucleophilic addition reactions with carbonyl compounds.

Amidation and Imination Reactions

Primary amines like 5-aminopentane-1,2-diol react with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to form amides. lumenlearning.com This reaction is typically facile and does not require heat. lumenlearning.com The formation of amides can also be achieved directly from carboxylic acids, often facilitated by coupling agents or catalysts like titanium tetrachloride (TiCl₄). nih.gov

Imination is another characteristic reaction of the primary amine. It reacts with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. libretexts.org The pH of this reaction is crucial; it is generally most effective around a pH of 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl intermediate for water elimination. libretexts.org

Cyclization and Heterocyclic Ring Formation

The presence of both an amine and hydroxyl groups within the same molecule allows for intramolecular reactions, leading to the formation of heterocyclic rings. For instance, under specific conditions, 5-aminopentane-1,2-diol can undergo cyclization. Depending on which hydroxyl group participates and the reaction conditions, various heterocyclic structures can be synthesized. The cyclization can be influenced by catalysts and the presence of other reagents. For example, the amino cyclization of diols like 1,5-pentanediol in the presence of ammonia and a modified ZSM-5 catalyst can yield piperidine. google.com

Reactions Involving the Vicinal Diol Moiety

The vicinal diol (a glycol) in 5-aminopentane-1,2-diol, with its two hydroxyl groups on adjacent carbons, is also a site of significant reactivity. libretexts.orglibretexts.org

Oxidation and Reduction Reactions

The vicinal diol can be oxidized. A common outcome of the oxidation of vicinal diols is cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons, leading to the formation of aldehydes or ketones. Reagents like osmium tetroxide (OsO₄) can be used for the dihydroxylation of alkenes to form vicinal diols. masterorganicchemistry.com The oxidation of secondary alcohols, such as the one present in the 1,2-diol moiety, can yield ketones. nih.gov For example, glycerol (B35011) dehydrogenase can catalyze the NAD⁺-dependent oxidation of long-chain secondary alcohols like 1,2-pentanediol. nih.gov

Conversely, the hydroxyl groups can be involved in reduction reactions, though this is less common for the diol itself without prior modification.

Acylations and Etherifications of Hydroxyl Groups

The hydroxyl groups of the vicinal diol can undergo acylation to form esters. This reaction is often carried out using acyl chlorides or acid anhydrides in the presence of a base. Interestingly, studies on similar amino diols have shown that chemo- and regioselective acylation can be achieved through organocatalysis, allowing for the selective acylation of one hydroxyl group over the other, and even over the amino group. nih.gov The choice of catalyst and solvent can control which functional group is acylated.

Etherification of the hydroxyl groups is another possible transformation, where an alkyl group is introduced to form an ether. This typically involves reacting the diol with an alkyl halide in the presence of a strong base.

Formation of Cyclic Acetals and Ketal Derivatives

The 1,2-diol functionality in 5-aminopentane-1,2-diol provides a reactive site for the formation of cyclic acetals and ketals upon reaction with aldehydes and ketones, respectively. This reaction is typically acid-catalyzed and serves as a common method for protecting diol groups in organic synthesis. quimicaorganica.orgpearson.comnih.govlibretexts.org The formation of a five-membered dioxolane ring is entropically and kinetically favored when a 1,2-diol reacts with a carbonyl compound. chemtube3d.comwikipedia.org

The general mechanism for cyclic acetal (B89532) formation involves several equilibrium steps. quimicaorganica.orglibretexts.orgchemistrysteps.com First, the carbonyl oxygen of the aldehyde or ketone is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. One of the hydroxyl groups of the diol then performs a nucleophilic attack on the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate after deprotonation. nih.govlibretexts.org Subsequently, the remaining hydroxyl group of the hemiacetal is protonated and eliminated as a water molecule, generating a resonance-stabilized oxonium ion. Finally, intramolecular cyclization occurs as the second hydroxyl group of the original diol attacks the electrophilic carbon, followed by deprotonation to yield the stable cyclic acetal. quimicaorganica.orgchemistrysteps.com To drive the equilibrium towards the product, water is typically removed from the reaction mixture, for instance, by using a Dean-Stark apparatus. quimicaorganica.orglibretexts.org

The reaction of 5-aminopentane-1,2-diol with various aldehydes and ketones can lead to a range of cyclic derivatives. For example, reaction with acetone (B3395972) in the presence of an acid catalyst would yield the corresponding isopropylidene derivative (an acetonide).

Table 1: Examples of Cyclic Acetal and Ketal Formation with 1,2-Diols

| Carbonyl Compound | Diol | Product Type | Catalyst (Typical) |

| Formaldehyde | 1,2-Pentanediol | Cyclic Acetal | Acid (e.g., p-TsOH) |

| Acetone | 1,2-Pentanediol | Cyclic Ketal (Acetonide) | Acid (e.g., H₂SO₄) |

| Benzaldehyde | 1,2-Pentanediol | Cyclic Acetal | Acid (e.g., p-TsOH) |

This table presents generalized reactions for 1,2-diols, which are applicable to 5-aminopentane-1,2-diol, potentially requiring protection of the amino group.

Metal-Catalyzed Transformations of Diol Groups

The vicinal diol moiety of 5-aminopentane-1,2-diol is susceptible to various transformations catalyzed by transition metals, including oxidation and hydrogenolysis. These reactions can selectively modify or cleave the C-C or C-O bonds of the diol group, leading to valuable chemical intermediates.

Oxidative Cleavage: The oxidative cleavage of 1,2-diols is a powerful transformation that breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, yielding two carbonyl compounds. Bio-inspired non-heme manganese(II) complexes, for instance, have been shown to catalyze the aerobic oxidative cleavage of 1,2-diols under blue light irradiation. rsc.org This process involves the activation of molecular oxygen and can proceed under mild conditions. rsc.org Another approach involves using dimethyltin(IV) dichloride as a catalyst with an oxidant like bromine in water to selectively oxidize 1,2-diols to α-hydroxy ketones. researchgate.net The application of such systems to 5-aminopentane-1,2-diol could potentially yield 4-aminobutanal (B194337) and formaldehyde, although the amino group's compatibility with the oxidative conditions would need to be carefully evaluated.

Hydrogenolysis: Metal-catalyzed hydrogenolysis involves the cleavage of C-O or C-C bonds with the addition of hydrogen. This reaction can be used for the deoxygenation of diols. For example, catalysts based on copper, platinum, and ruthenium have been investigated for the hydrogenolysis of glycerol (a 1,2,3-triol) to propanediols. researchgate.netnih.govrsc.org Specifically for 1,2-diols, iridium-iron catalysts supported on rutile-titania have demonstrated high regioselectivity in cleaving the terminal C-OH bond. elsevierpure.comacs.org Applying such a catalyst to 5-aminopentane-1,2-diol could selectively remove the primary hydroxyl group to yield 5-amino-2-pentanol or the secondary hydroxyl group to yield 5-amino-1-pentanol. The selectivity would be highly dependent on the catalyst system and reaction conditions.

Table 2: Potential Metal-Catalyzed Transformations of the Diol Group in 5-Aminopentane-1,2-diol

| Transformation | Catalyst System (Example) | Potential Product(s) |

| Oxidative Cleavage | Mn(II) complex / O₂ / light | 4-Aminobutanal, Formaldehyde |

| Selective Oxidation | Me₂SnCl₂ / Br₂ / H₂O | 1-Hydroxy-5-aminopentan-2-one |

| Regioselective Hydrogenolysis | Ir-FeOx/rutile-TiO₂ / H₂ | 5-Amino-2-pentanol or 5-Amino-1-pentanol |

The products listed are hypothetical, based on the reactivity of analogous 1,2-diols. The influence of the 5-amino group on selectivity and reactivity must be considered.

Chemoselective and Regioselective Transformations

The structure of 5-aminopentane-1,2-diol contains three distinct functional groups: a primary amino group, a primary hydroxyl group, and a secondary hydroxyl group. This multifunctionality presents a significant challenge and opportunity in synthesis, requiring high chemo- and regioselectivity to modify one site without affecting the others.

Chemoselectivity: The primary challenge is differentiating the nucleophilicity of the amino group from the hydroxyl groups. Generally, amines are more nucleophilic than alcohols, meaning that reactions with electrophiles like acyl chlorides or anhydrides will preferentially occur at the nitrogen atom to form an amide. nih.gov However, it is possible to achieve selective O-acylation over N-acylation under specific conditions. nih.govrsc.org For instance, the use of certain organocatalysts or specific coupling reagents can favor the acylation of the hydroxyl group. rsc.org The choice of solvent and the use of acidic or basic conditions can also influence the chemoselectivity. Under acidic conditions, the amine can be protonated and deactivated, allowing for reaction at the hydroxyl groups. nih.gov

Regioselectivity: When considering reactions at the hydroxyl groups, regioselectivity between the primary (C1) and secondary (C2) positions becomes crucial. The primary hydroxyl group is generally more sterically accessible and therefore more reactive towards many reagents. However, catalyst-controlled strategies can reverse this inherent reactivity. Organocatalysts, such as those based on chiral diamines or isothioureas, can selectively acylate the more sterically hindered secondary hydroxyl group through specific non-covalent interactions and the formation of a reactive acyl-catalyst intermediate. rsc.orgnih.gov This type of catalyst-controlled regioselectivity has been demonstrated in the acylation of structurally similar aminodiol derivatives. kyushu-u.ac.jp

Table 3: Selective Functionalization of 5-Aminopentane-1,2-diol

| Reagent/Catalyst | Target Site | Product Type | Rationale for Selectivity |

| Acyl chloride (no catalyst) | 5-Amino group | Amide | Higher nucleophilicity of amine |

| Acetic anhydride (B1165640) / Acetate catalyst | 1-Hydroxyl group | Primary Ester | H-bonding activation of primary -OH acs.org |

| Acylating agent / Chiral organocatalyst | 2-Hydroxyl group | Secondary Ester | Catalyst-substrate complex directs acylation rsc.org |

| Acid / Alcohol / Dehydration | 1,2-Diol | Cyclic Acetal | Protection of the diol moiety quimicaorganica.org |

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of the reactions that 5-aminopentane-1,2-diol undergoes is fundamental to controlling the outcome and designing new synthetic strategies.

Mechanism of Acetal/Ketal Formation: As detailed in section 3.2.3, this reaction proceeds via an acid-catalyzed pathway. The key steps are:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. libretexts.orgchemistrysteps.com

Nucleophilic attack by one of the diol's hydroxyl groups to form a tetrahedral hemiacetal intermediate. quimicaorganica.org

Protonation of the newly formed hydroxyl group on the hemiacetal, converting it into a good leaving group (water).

Elimination of water to form a resonance-stabilized oxonium ion. chemistrysteps.com

Intramolecular nucleophilic attack by the second hydroxyl group of the diol, closing the ring. quimicaorganica.org

Deprotonation to yield the final cyclic acetal or ketal product. libretexts.org

Mechanism of Organocatalyzed Regioselective Acylation: The ability of certain organocatalysts to direct acylation to the sterically hindered secondary alcohol can be explained by a bifunctional activation mechanism. rsc.orgresearchgate.net For example, with a diamine catalyst:

The catalyst activates the acylating agent (e.g., an anhydride) by forming a highly reactive N-acylammonium intermediate.

Simultaneously, the catalyst uses its second basic site to deprotonate the target hydroxyl group, increasing its nucleophilicity.

The catalyst's chiral scaffold creates a specific binding pocket for the diol substrate through hydrogen bonding. This interaction orients the substrate in such a way that the secondary hydroxyl group is positioned for optimal attack on the activated acyl group, overriding the inherent steric hindrance. rsc.orgbeilstein-journals.org

Mechanism of Metal-Catalyzed Hydrogenolysis: The mechanism for the selective hydrogenolysis of a C-O bond in a 1,2-diol over a metal catalyst, such as Ir-FeOx/TiO₂, is complex. It is proposed to involve the following general steps:

Adsorption of the diol onto the catalyst surface. The interaction may be favored at a specific hydroxyl group depending on the catalyst's electronic and steric properties.

Dehydrogenation to form an α-hydroxy ketone intermediate adsorbed on the surface.

Hydrogenolysis of the C-O bond of the remaining hydroxyl group. The presence of a second metal (e.g., Fe) can modify the electronic properties of the primary catalyst (e.g., Ir), enhancing selectivity for a specific C-O bond cleavage. elsevierpure.comacs.org

Hydrogenation of the intermediate and desorption of the final product alcohol from the surface.

Applications of 5 Amino 1,2 Pentanediol in Advanced Organic Synthesis and Materials Science

The trifunctional chemical compound 5-amino-1,2-pentanediol is a versatile building block with significant potential in the fields of advanced organic synthesis and materials science. Its structure, which features a primary amine and two hydroxyl groups (a diol), allows for a wide range of chemical transformations and polymerizations. This unique combination of reactive sites enables its use in the creation of complex molecules, specialized polymers, and robust network materials.

Catalytic Applications and Interactions

Ligand Design and Coordination Chemistry for Metal Catalysis

The efficacy of transition metal catalysis often hinges on the nature of the coordinating ligands, which modulate the metal's electronic properties, steric environment, and, consequently, its catalytic activity and selectivity. nih.gov Chiral ligands are particularly crucial for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product preferentially. nih.govrsc.org

Amino alcohols are a well-established class of precursors for the synthesis of chiral ligands for asymmetric catalysis. mdpi.com The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring that creates a defined chiral environment around the metal. The 5-amino-1,2-pentanediol scaffold is a promising, albeit not yet extensively explored, candidate for the development of novel chiral ligands.

The synthesis of such ligands would typically involve the modification of the amino and/or hydroxyl groups to introduce other coordinating moieties, such as phosphines, to create P,N or P,N,O-type ligands. These non-symmetrical P,N-ligands have demonstrated significant success in a variety of metal-catalyzed reactions, in many instances outperforming traditional C2-symmetric ligands. nih.gov The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic performance for specific reactions. nih.gov

While the direct application of ligands derived from 5-amino-1,2-pentanediol in asymmetric metal catalysis is not yet widely reported in the literature, the principles of chiral ligand design suggest its potential. For instance, derivatives could be employed in reactions such as asymmetric hydrogenation, allylic alkylation, or various cross-coupling reactions, which are known to be effectively catalyzed by transition metal complexes bearing chiral amino alcohol-based ligands. researchgate.net

The coordination of 5-amino-1,2-pentanediol or its derivatives to transition metals can lead to the formation of well-defined complexes with potential catalytic activity. The multidentate nature of these ligands, capable of forming multiple bonds with the metal center, can enhance the stability and reactivity of the resulting complex. mdpi.comresearchgate.net

The field of transition metal catalysis has seen a wide array of complexes with amino acid and amino alcohol-derived ligands. mdpi.com These complexes have found application in diverse transformations, including transfer hydrogenation and various C-C bond-forming reactions. The specific geometry and electronic environment enforced by the ligand are critical in determining the catalytic outcome. For example, pentadentate ligands can create a specific coordination sphere around a metal ion, leaving one site open for substrate binding and activation. researchgate.net

Although specific examples of catalytically active metal complexes derived directly from 5-amino-1,2-pentanediol are not prominent in the reviewed literature, the foundational principles of coordination chemistry suggest their potential. The development of such complexes could offer new catalysts for known reactions or enable entirely new transformations.

Organocatalysis with Aminodiol Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis. youtube.com Amines and alcohols are common functional groups in organocatalysts, often acting as Lewis bases, Brønsted acids, or hydrogen-bond donors.

A significant application of a derivative of 5-amino-1,2-pentanediol has been demonstrated in the field of organocatalytic acylation. Specifically, a highly chemo- and regioselective acylation of N-protected 2-aminopentane-1,5-diol (B1267231) derivatives has been achieved. rsc.orgrsc.org This work highlights the ability of an organocatalyst to control the site of acylation, favoring the sterically hindered secondary hydroxyl group over the more accessible primary hydroxyl group. rsc.orgrsc.org

This catalyst-controlled selectivity is a reversal of the inherent reactivity of the substrate, where acylation would typically occur at the less sterically encumbered primary alcohol. rsc.org The success of this transformation relies on the molecular recognition capabilities of the chiral organocatalyst. rsc.orgrsc.org

Table 1: Organocatalytic Acylation of a 2-Aminopentane-1,5-diol Derivative

| Substrate | Catalyst | Acylating Agent | Major Product | Selectivity (Secondary:Primary) | Reference |

| N-Cbz-(2S)-2-aminopentane-1,5-diol | Chiral Pyridine Derivative | Acetic Anhydride (B1165640) | 2-O-acetyl | >99:1 | rsc.orgnih.gov |

| N-Cbz-(2R)-2-aminopentane-1,5-diol | Chiral Pyridine Derivative | Acetic Anhydride | 5-O-acetyl | 1:99 | rsc.orgnih.gov |

Data compiled from studies on catalyst-controlled acylation. rsc.orgnih.gov

The results demonstrate that the choice of catalyst enantiomer can completely reverse the regioselectivity of the acylation, highlighting a sophisticated level of molecular recognition between the catalyst and the substrate. rsc.orgnih.gov

Investigation of Catalytic Reaction Mechanisms

Understanding the mechanism of a catalytic reaction is crucial for its optimization and for the rational design of new catalysts. For reactions involving 5-amino-1,2-pentanediol derivatives, mechanistic insights have primarily been gleaned from studies of organocatalytic acylations.

In the catalyst-controlled regioselective acylation of N-protected 2-aminopentane-1,5-diol, the proposed mechanism involves a molecular recognition event between the chiral catalyst and the diol substrate. rsc.org The catalyst, a chiral 4-(dimethylamino)pyridine (DMAP) analogue, is believed to form a non-covalent complex with the substrate. The specific interactions within this complex, likely involving hydrogen bonding, orient the substrate in such a way that one of the hydroxyl groups is positioned for preferential attack by the activated acylating agent (an acyl-catalyst intermediate). nih.govacs.org

The reversal of selectivity observed with the enantiomeric catalyst suggests that the diastereomeric transition states leading to the two possible products have a significant energy difference, which is dictated by the chirality of the catalyst. nih.gov The catalyst appears to recognize the remote chirality of the substrate, influencing the chemoselectivity of the acylation at a distant functional group. nih.gov This type of remote stereoinduction is a sophisticated aspect of molecular recognition in catalysis.

For potential metal-catalyzed reactions using ligands derived from 5-amino-1,2-pentanediol, the mechanisms would likely follow established pathways for similar catalytic systems. For example, in asymmetric hydrogenation, the mechanism would involve the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen to the substrate. The specific coordination of the aminodiol-derived ligand would be instrumental in creating the chiral pocket that dictates the stereochemical outcome.

Theoretical and Computational Investigations of 5 Aminopentane 1,2 Diol

Conformational Analysis and Stereochemical Prediction

Conformational analysis of 5-aminopentane-1,2-diol is essential for understanding its physical and biological properties, as the molecule's flexible carbon backbone allows it to adopt numerous spatial arrangements, or conformations. The presence of three functional groups—a primary amine and two hydroxyl groups—introduces the potential for complex intramolecular interactions that dictate the most stable conformers.

The molecule possesses several rotatable single bonds, primarily the C1-C2, C2-C3, C3-C4, and C4-C5 dihedral angles, which define the shape of the carbon chain. Additionally, the orientations of the hydroxyl (-OH) and amino (-NH2) groups are critical. Theoretical studies on linear aminoalcohols demonstrate that the subtle balance between conformational flexibility and steric effects governs the stability of different geometric arrangements. frontiersin.org A primary driving force in determining the preferred conformations of 5-aminopentane-1,2-diol is the formation of intramolecular hydrogen bonds. acs.org These bonds can form between the amino group and one of the hydroxyl groups (O-H···N or N-H···O) or between the two hydroxyl groups (O-H···O). The stability gained from forming these internal hydrogen-bonded rings often outweighs the steric strain, leading to folded, compact structures being lower in energy than fully extended ones. acs.orgfrontiersin.org

Computational methods, such as molecular mechanics or quantum chemical calculations, are used to systematically explore the potential energy surface of the molecule. By calculating the relative energies of thousands of possible conformations, a set of low-energy, stable structures can be identified. For aminoalcohols, the strength of the intramolecular hydrogen bond is highly dependent on the length of the carbon chain separating the functional groups. ustc.edu.cn

From a stereochemical perspective, the carbon atom at the C2 position is a chiral center, meaning 5-aminopentane-1,2-diol can exist as two non-superimposable mirror images: the (R)- and (S)-enantiomers. Computational predictions would focus on the distinct conformational preferences of each enantiomer, which can influence their interaction with other chiral molecules, a crucial aspect in pharmaceutical and biological contexts.

Illustrative Data: Predicted Low-Energy Conformers Disclaimer: The following data is illustrative of the results expected from a computational conformational analysis and is not derived from published experimental or theoretical studies on this specific molecule.

| Conformer ID | Key Dihedral Angles (C2-C3-C4-C5) | Intramolecular H-Bond Type | Relative Energy (kJ/mol) |

| Conf-1 | gauche (~60°) | O(2)-H···N | 0.00 (Global Minimum) |

| Conf-2 | trans (~180°) | O(1)-H···O(2) | 2.5 |

| Conf-3 | gauche' (~-60°) | N-H···O(1) | 4.1 |

| Conf-4 | trans (~180°) | None (Extended) | 8.7 |

Quantum Chemical Calculations and Electronic Structure Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like 5-aminopentane-1,2-diol. rsdjournal.org These calculations provide a fundamental understanding of molecular properties such as charge distribution, reactivity, and spectroscopic characteristics. nih.gov

A key output of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. For 5-aminopentane-1,2-diol, the HOMO is expected to be localized around the electron-rich nitrogen and oxygen atoms, indicating these are the likely sites for electrophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. The MEP map would show negative potential (electron-rich regions) around the lone pairs of the oxygen and nitrogen atoms, identifying them as sites for nucleophilic character and hydrogen bond acceptance. Conversely, positive potential (electron-poor regions) would be located around the hydrogen atoms of the hydroxyl and amino groups, highlighting them as sites for electrophilic character and hydrogen bond donation.

Illustrative Data: Calculated Electronic Properties Disclaimer: The following data is hypothetical and represents typical values that would be obtained from DFT calculations for a molecule with similar functional groups.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | +1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 8.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.2 Debye | Overall molecular polarity |

| MEP Minimum | -45 kcal/mol (near N/O atoms) | Site for electrophilic attack |

| MEP Maximum | +35 kcal/mol (near OH/NH H-atoms) | Site for nucleophilic attack |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways provides a detailed, step-by-step understanding of how chemical transformations involving 5-aminopentane-1,2-diol could occur. researchgate.net This involves mapping the potential energy surface that connects reactants to products through high-energy transition states. fossee.in

Several reactions of 5-aminopentane-1,2-diol are of chemical interest and could be modeled. For instance, an intramolecular cyclization reaction, where the terminal amino group acts as a nucleophile and attacks one of the carbon atoms bearing a hydroxyl group (C1 or C2), could lead to the formation of a five- or six-membered heterocyclic ring. Such a reaction would likely proceed via an SN2 mechanism. nih.gov Computational analysis would identify the transition state for this ring-closing step. youtube.com

The process involves:

Geometry Optimization: Calculating the lowest-energy structures of the reactant, any intermediates, the transition state, and the final product.

Transition State Search: Locating the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface. This structure represents the highest energy barrier that must be overcome for the reaction to proceed. youtube.com

Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state downhill to both the reactant and the product, confirming that the identified transition state correctly connects the desired species. fossee.in

Illustrative Data: Hypothetical Intramolecular Cyclization Pathway Disclaimer: The data below is a conceptual representation of a reaction energy profile and does not reflect experimentally verified values.

| Species | Description | Relative Free Energy (kJ/mol) |

| Reactant | 5-aminopentane-1,2-diol (folded conformer) | 0 |

| Transition State (TS) | N···C bond forming, C-OH bond breaking | +120 (Activation Energy) |

| Product | Substituted Tetrahydroxypyrrolidine | -15 (Overall Reaction Energy) |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For 5-aminopentane-1,2-diol, MD simulations, particularly in an aqueous solution, would provide invaluable insights into its solvation, self-association, and the nature of its intermolecular interactions, which are dominated by hydrogen bonding. nih.gov

In a typical MD simulation, the molecule would be placed in a simulation box filled with solvent molecules (e.g., water). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the system over nanoseconds or longer.

Analysis of these trajectories would focus on:

Hydrogen Bonding Network: 5-aminopentane-1,2-diol has multiple sites for hydrogen bonding. The -NH2 and two -OH groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. MD simulations can quantify the average number and lifetime of hydrogen bonds formed between the solute and solvent, and between solute molecules themselves. acs.org This is critical for understanding its solubility and behavior in solution.

Solvation Structure: The structure of water molecules around the solute can be characterized using Radial Distribution Functions (RDFs). An RDF for the oxygen atom of water around the amino nitrogen of the solute, for example, would show distinct peaks corresponding to the first and second solvation shells, providing a detailed picture of how the solvent organizes around the functional group.

Self-Association: In more concentrated solutions, simulations could reveal the tendency of 5-aminopentane-1,2-diol molecules to interact with each other. These interactions, driven by hydrogen bonds and van der Waals forces, could lead to the formation of dimers or larger aggregates.

These simulations bridge the gap between the single-molecule picture from quantum chemistry and the macroscopic properties of the substance in a condensed phase.

Illustrative Data: Summary of Potential Intermolecular Interactions Disclaimer: This table summarizes the types of interactions that would be investigated in a typical MD simulation.

| Interacting Pair | Type of Interaction | Significance |

| Solute (-OH, -NH2) with Water (O) | Hydrogen Bond (Donor: Solute) | Governs solubility and solvation |

| Solute (O, N) with Water (-OH) | Hydrogen Bond (Acceptor: Solute) | Governs solubility and solvation |

| Solute with Solute | Hydrogen Bonds, van der Waals | Tendency for self-association/aggregation |

| Solute (alkyl chain) with Water | Hydrophobic Interactions | Influences conformation and solvation |

Emerging Research Directions and Future Perspectives

Integration into Sustainable Chemical Processes

The integration of 5-amino-1,2-pentanediol into sustainable chemical processes is a key area of development, aligning with the principles of green chemistry. researchgate.net Research is focused on shifting from petrochemical-based synthesis to bio-based routes, utilizing renewable feedstocks to reduce environmental impact. unife.it

One promising approach involves the catalytic conversion of biomass. For instance, processes are being developed for the synthesis of 1,5-pentanediol (B104693) (1,5-PDO) from furfural, a compound derived from agricultural waste. acs.org Similarly, effective methods for synthesizing 5-amino-1-pentanol (B144490) from biomass-derived furfurylamine (B118560) are being explored. researchgate.net These pathways highlight the feasibility of producing the carbon backbone of 5-amino-1,2-pentanediol from renewable sources. The production of related C5 compounds, such as 5-aminovalerate (5AVA) from biobased L-Lysine, further underscores the potential for creating sustainable pathways to C5 amino compounds. nih.gov

By adopting these bio-based routes, the production of 5-amino-1,2-pentanediol can adhere to several green chemistry principles, including the use of renewable feedstocks, prevention of waste, and the design of less hazardous chemical syntheses. nih.gov This positions the compound as a valuable, eco-friendly platform chemical for various industries.

Exploration of Novel Derivatization Strategies for Specific Applications

The presence of three distinct functional groups on the 5-amino-1,2-pentanediol molecule opens up numerous possibilities for creating novel derivatives with tailored properties for specific applications, particularly in pharmaceuticals and material science. nih.govmdpi.com The primary amine and two hydroxyl groups serve as reactive sites for a wide array of chemical modifications.

Novel derivatization strategies often focus on selective reactions to functionalize one part of the molecule while preserving the others. For example, the amino group can be acylated to form amides, which are common motifs in biologically active compounds. mdpi.com The hydroxyl groups can be esterified or etherified to modify properties such as solubility, polarity, and reactivity. These modifications can lead to the development of new pharmacologically active compounds, as the introduction of different functional groups can significantly influence biological activity. nih.govnih.gov

The following table outlines potential derivatization reactions and their applications:

| Functional Group | Reaction Type | Resulting Derivative Class | Potential Applications |

|---|---|---|---|

| Amino Group (-NH2) | Acylation | Amides | Pharmaceutical intermediates, polymer precursors |

| Amino Group (-NH2) | Alkylation | Secondary/Tertiary Amines | Catalysts, specialty chemicals |

| Hydroxyl Groups (-OH) | Esterification | Esters | Plasticizers, surfactants, drug delivery systems |

| Hydroxyl Groups (-OH) | Etherification | Ethers | Solvents, inert protecting groups in synthesis |

| Multiple Groups | Polymerization | Polyamides, Polyesters, Polyurethanes | Functional materials, biomedical devices |

Advancements in Biocatalytic Routes for Green Production

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral molecules like 5-amino-1,2-pentanediol. nih.gov This approach utilizes enzymes or whole microorganisms as catalysts, which operate under mild conditions, reduce waste, and exhibit high selectivity, thereby aligning with the principles of green chemistry. researchgate.netastrazeneca.com

Significant progress has been made in the enzymatic synthesis of aminodiols. Research has demonstrated a three-component strategy for the stereoselective enzymatic synthesis of amino-diols and amino-polyols. nih.gov This method combines biocatalytic aldol (B89426) reactions with reductive aminations, avoiding the need for complex protecting-group strategies that are common in traditional organic synthesis. nih.gov The use of enzymes such as transaminases, amine dehydrogenases, and imine reductases (IREDs) is central to these green production routes, enabling the creation of enantiopure amines with high efficiency. nih.govnih.govmdpi.com

Engineered metabolic pathways in microorganisms like Escherichia coli are also being developed for the biosynthesis of related compounds, such as 5-amino-1-pentanol and 1,5-pentanediol. nih.gov These strategies involve optimizing gene expression, enhancing precursor supply, and increasing cofactor availability to improve production yields. nih.gov Such advancements in metabolic engineering provide a promising blueprint for the future biocatalytic production of 5-amino-1,2-pentanediol.

Key enzymes and their roles in the biocatalytic synthesis of aminodiols are summarized below:

| Enzyme Class | Function | Advantage in Synthesis |

|---|---|---|

| Transaminases (TAs) | Transfer of an amino group to a ketone or aldehyde | High stereoselectivity for producing chiral amines |

| Aldolases (e.g., FSA) | Formation of carbon-carbon bonds | Builds the carbon backbone of polyols |

| Imine Reductases (IREDs) | Stereoselective reduction of imines to amines | Key step in reductive amination cascades |

| Amine Dehydrogenases (AmDHs) | Reductive amination of carbonyl compounds | Provides an alternative to transaminases |

Development of Next-Generation Functional Materials from Aminodiol Precursors

The trifunctional nature of 5-amino-1,2-pentanediol makes it an exceptionally valuable monomer for the synthesis of next-generation functional materials. Its ability to act as both a diamine equivalent (via the amino group) and a diol allows for its incorporation into a variety of polymers, including polyamides, polyurethanes, and polyesters, imparting unique properties to the final materials. nih.govresearchgate.net

When used in polymerization, 5-amino-1,2-pentanediol can introduce hydrophilicity and reactive pendant hydroxyl groups into the polymer backbone. These hydroxyl groups can be further modified post-polymerization to attach other molecules, such as drugs or targeting ligands, making the resulting materials suitable for biomedical applications like drug delivery systems and tissue engineering scaffolds. nih.govmdpi.com

For instance, incorporating this aminodiol into polyamides can create polyamide-polyols, which can then be reacted with diisocyanates to form polyamide-based polyurethanes. google.comresearchgate.net These materials can exhibit enhanced flexibility, improved adhesion, and tailored biodegradability. The use of bio-based aminodiols in creating polymers like poly(hydroxy urethanes) further contributes to the development of sustainable, high-performance materials. tue.nl

The potential of 5-amino-1,2-pentanediol as a precursor for functional polymers is highlighted in the following table:

| Polymer Type | Role of 5-amino-1,2-pentanediol | Potential Properties and Applications |

|---|---|---|

| Polyamides | Amino-alcohol monomer | Increased hydrophilicity, sites for cross-linking, specialty fibers |

| Polyurethanes | Chain extender or part of a polyamide-polyol soft segment | Enhanced thermal properties, improved biocompatibility, coatings, and elastomers researchgate.net |

| Polyesters | Co-monomer to introduce amine functionality | pH-responsive materials, platforms for drug conjugation |

| Poly(amino acid)s | Monomer for creating synthetic polypeptides | Biodegradable materials for drug delivery and tissue engineering nih.govresearchgate.net |

Q & A

Basic: What are the established synthetic routes for 1,2-pentanediol (1,2-PeD) in biomass-derived systems?

Answer:

1,2-PeD is primarily synthesized via catalytic hydrogenolysis of furfural or furfuryl alcohol, leveraging biomass-derived feedstocks. A prominent method involves Pt–Fe bimetallic catalysts supported on magnesium titanate (MT), which achieve selective ring-opening of furfural under mild conditions (e.g., 120°C, 3 MPa H₂). Key steps include:

- Catalyst preparation : Impregnation of Pt and Fe precursors onto MT supports, followed by reduction in H₂ flow to form metallic Pt nanoparticles (1–2 nm) decorated with Fe²⁺ species .

- Reaction optimization : Adjusting H₂ pressure (1–5 MPa) and temperature (80–150°C) to balance selectivity (up to 68% for 1,2-PeD) and yield .

Alternative routes include hydrotropic-assisted enzymatic synthesis using galactosidases to functionalize 1,2-PeD with glycosides, though yields remain moderate (≤40%) .

Advanced: How can selectivity challenges in 1,2-PeD production be addressed when competing pathways yield 1,5-pentanediol or other by-products?

Answer:

Competing pathways arise due to varying C–O bond cleavage sites in furan rings. Strategies to enhance 1,2-PeD selectivity include:

- Bimetallic catalyst design : Ni–Sn/ZnO alloys promote selective cleavage of the C2–O bond in furfuryl alcohol, achieving >80% selectivity for 1,2-PeD via electronic modulation of active sites .

- Acid-base synergy : Cu-Mg₃AlO₄.₅ bifunctional catalysts suppress 1,5-PeD formation by optimizing Lewis acid sites for ring-opening and basic sites for H₂ dissociation .

- In situ characterization : Operando DRIFTS and HAADF-STEM analyses reveal that Fe²⁺ in Pt–Fe/MT weakens furan ring hydrogenation, favoring 1,2-PeD over saturated intermediates .

Basic: What physicochemical properties of 1,2-PeD are critical for experimental design in solvent applications?

Answer:

Key properties include:

- Hydrophilicity : Density (1.0 g/cm³) and boiling point (206°C) make it suitable as a co-solvent in aqueous systems .

- Antimicrobial activity : At ≥5% concentration, it inhibits bacterial (e.g., Staphylococcus aureus) and fungal growth, enabling stabilization of lab-prepared formulations .

- Hydrotropic capacity : Enhances solubility of hydrophobic compounds (e.g., syringic acid) by 3–5× in aqueous solutions, with temperature-dependent behavior modeled via Gaussian processes .

Advanced: What computational or machine-learning approaches are used to model 1,2-PeD behavior in complex mixtures?

Answer:

- Thermodynamic modeling : Gaussian process regression (GPR) predicts solubility of 1,2-PeD in hydrotropic systems (e.g., 2-ethoxyethanol) across 278–343 K, enabling computation of excess solvation enthalpies and Gibbs free energies .

- Reaction pathway simulation : DFT studies on Pt–Fe surfaces identify Fe-induced electron transfer to Pt, which lowers activation barriers for furfural ring-opening to 1,2-PeD .

- Catalyst stability prediction : Machine learning (ML) models trained on Ni–Sn alloy degradation data forecast long-term activity loss (<5% over 200 h) in continuous flow reactors .

Basic: What analytical techniques are recommended for quantifying 1,2-PeD in reaction mixtures?

Answer:

- Chromatography : GC-MS or HPLC with refractive index detection (RID) using polar columns (e.g., HP-INNOWAX) resolves 1,2-PeD from diol isomers .

- Spectroscopy : ¹H NMR (δ 3.6–3.8 ppm for hydroxyls) and FT-IR (O–H stretch at 3300 cm⁻¹) confirm structural integrity post-synthesis .

- Titration : Karl Fischer titration quantifies residual water in hygroscopic 1,2-PeD samples (critical for reproducibility) .

Advanced: How can catalyst deactivation in 1,2-PeD synthesis be mitigated during continuous production?

Answer:

Deactivation mechanisms (e.g., coking, sintering) are addressed via:

- Alloying : Ni–Sn/ZnO catalysts resist coke formation due to SnO₂ passivation layers, maintaining >90% activity over 150 h .

- Support engineering : Mesoporous MT supports (surface area >200 m²/g) limit metal aggregation during H₂ reduction .

- Regeneration protocols : Oxidative calcination (400°C, air) followed by H₂ reduction restores activity of spent Cu-Mg₃AlO₄.₅ catalysts by removing carbonaceous deposits .

Basic: What safety protocols are essential when handling 1,2-PeD in laboratory settings?

Answer:

- Storage : Keep in airtight containers at <25°C, away from oxidizers and heat sources, per GHS07 guidelines .

- Exposure mitigation : Use PPE (gloves, goggles) to prevent skin/eye irritation; rinse with water for 15 min upon contact .

- Waste disposal : Neutralize aqueous solutions to pH 6–8 before incineration or biodegradation .

Advanced: What emerging applications of 1,2-PeD are being explored in polymer science?

Answer:

- Bio-based polyesters : Copolymerization with terephthalic acid yields degradable polymers (Tg ~60°C) for packaging .

- Crosslinking agents : Epoxide-functionalized 1,2-PeD enhances mechanical strength in hydrogels (elastic modulus >50 kPa) .

- Antimicrobial coatings : 1,2-PeD-doped chitosan films show >99% inhibition of E. coli via synergistic disruption of cell membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.